molecular formula C14H11N3OS B1673373 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol CAS No. 315702-75-1

3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol

Cat. No. B1673373
M. Wt: 269.32 g/mol
InChI Key: GIGNWEDIMLUWCT-UHFFFAOYSA-N
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Description

The compound “3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol” is a complex organic molecule with the molecular formula C14H11N3OS . It is also known by its IUPAC name “3-{[4-(2-Pyridinyl)-1,3-thiazol-2-yl]amino}phenol” and has a molecular weight of approximately 269.322 Da .

Scientific Research Applications

Corrosion Inhibition

Research has shown that Schiff's bases, including compounds with pyridyl and thiazolyl groups, can serve as effective corrosion inhibitors for mild steel in acidic environments. These compounds are believed to form a protective layer on the metal surface, significantly reducing corrosion rates. The efficiency of these inhibitors is closely related to their molecular structure, as demonstrated through both experimental results and theoretical calculations (Ansari, Quraishi, & Singh, 2014).

DNA Binding and Biological Activity

Studies on pyridinyl Ag(I) complexes, incorporating Schiff base ligands with variations in the aryl group and counteranions, have shown significant interactions with calf-thymus DNA and demonstrated considerable antioxidant and antibacterial activities. These complexes engage in interactions with DNA via an intercalation mode and exhibit a moderate interaction with bovine serum albumin (BSA) through a static quenching mechanism. Their biological activities suggest potential therapeutic applications, particularly in targeting bacterial infections and oxidative stress (Adeleke et al., 2020).

Antifungal Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their antifungal properties against a range of phytopathogenic fungi. Certain derivatives demonstrated promising antifungal abilities, suggesting their potential in developing new antifungal agents (Zhang et al., 2016).

Anticancer Potential

Novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Some of these compounds have shown high antiproliferative activity and selectivity towards cancer cells, indicating their potential as anticancer agents. The mechanisms underlying their cytotoxic action may involve inducing genetic instability in tumor cells, highlighting the importance of the molecular structure in their biological activity (Ivasechko et al., 2022).

properties

IUPAC Name

3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-11-5-3-4-10(8-11)16-14-17-13(9-19-14)12-6-1-2-7-15-12/h1-9,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGNWEDIMLUWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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